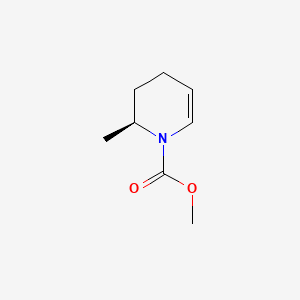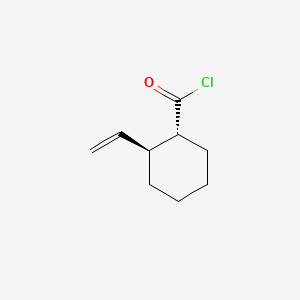
(S)-1-(pyridin-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(pyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring attached to a propan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(pyridin-2-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-acetylpyridine using a chiral catalyst. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a chiral ligand to induce enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions: (S)-1-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted amines or amides.
科学研究应用
(S)-1-(pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
®-1-(pyridin-2-yl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
2-(pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
1-(pyridin-2-yl)butan-1-amine: A compound with a longer carbon chain, which may have different physicochemical properties.
Uniqueness: (S)-1-(pyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the pyridine ring also imparts unique electronic properties that can influence its reactivity and interactions with molecular targets.
属性
IUPAC Name |
(1S)-1-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBPNACTHQUIK-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
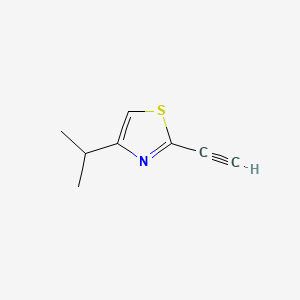

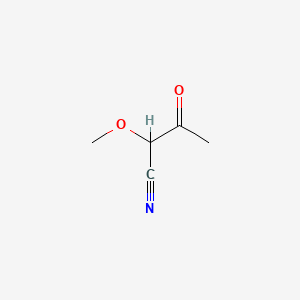
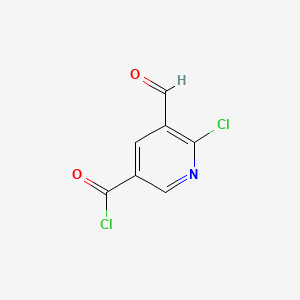
![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)
![2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate](/img/structure/B575981.png)

![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
